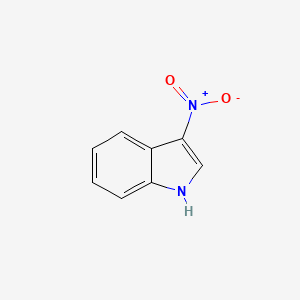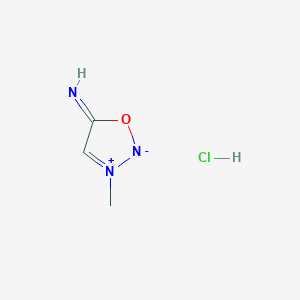
2,3,4-Trimethoxy-6-nitrobenzaldehyde
Vue d'ensemble
Description
The compound of interest, 2,3,4-Trimethoxy-6-nitrobenzaldehyde, is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide indirect insights into the synthesis, structure, and properties of similar compounds. For instance, 3,4,5-Trimethoxybenzaldehyde is a closely related compound that has been studied for its optical properties and crystal structure . These studies can shed light on the potential characteristics of 2,3,4-Trimethoxy-6-nitrobenzaldehyde due to the similarity in the substitution pattern on the benzene ring.
Synthesis Analysis
The synthesis of related compounds involves regioselective alkylation and reductive electron-transfer conditions, as seen in the synthesis of 4-alkyl-3,5-dimethoxybenzaldehydes . This method could potentially be adapted for the synthesis of 2,3,4-Trimethoxy-6-nitrobenzaldehyde by altering the starting materials and reaction conditions to account for the nitro group and different methoxy group positions.
Molecular Structure Analysis
The molecular structure of 3,4,5-trimethoxybenzaldehyde has been determined to belong to the monoclinic system with a centrosymmetric space group . This information, along with the crystal structure data provided, can be used as a reference point for predicting the crystallographic parameters of 2,3,4-Trimethoxy-6-nitrobenzaldehyde, although the presence of the nitro group would likely lead to differences in the crystal packing and intermolecular interactions.
Chemical Reactions Analysis
While the papers do not directly address the chemical reactions of 2,3,4-Trimethoxy-6-nitrobenzaldehyde, they do provide examples of reactions involving similar compounds. For instance, the synthesis of 2,4,6-Trimethylbenzaldehyde from mesitylene involves bromination, Grignard reaction, and oxidation . These types of reactions could be relevant when considering the reactivity of the nitro and aldehyde functional groups in 2,3,4-Trimethoxy-6-nitrobenzaldehyde.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4,5-trimethoxybenzaldehyde have been extensively studied, including its optical, thermal, dielectric, and mechanical properties . These studies provide a comprehensive understanding of how the methoxy and aldehyde groups contribute to the overall properties of the molecule. By extension, one could infer that 2,3,4-Trimethoxy-6-nitrobenzaldehyde would exhibit similar properties, with the nitro group contributing additional chemical reactivity and potentially affecting the molecule's optical properties due to its electron-withdrawing nature.
Applications De Recherche Scientifique
Fluorine-18 Labeling for Aromatic Amino Acids Synthesis
2,3,4-Trimethoxy-6-nitrobenzaldehyde has been explored for its potential in the nucleophilic substitution of nitro groups by fluorine-18 ([18F]) fluoride ion, particularly for the introduction of [18F]fluorine into aromatic amino acids. This compound demonstrated high maximum radiochemical yields, suggesting its value in PET (Positron Emission Tomography) imaging radiopharmaceuticals synthesis due to the efficient [18F]fluorine incorporation. A correlation between the electrophilicity of the leaving group and the reaction rate was observed, indicating the compound's reactive versatility in substitution reactions, with potential side reactions like demethylation of methoxy groups and intramolecular redox reactions being identified (Shen et al., 2009).
Antibacterial Activity
The synthesis of derivatives involving 2,3,4-trimethoxy-6-nitrobenzaldehyde has shown moderate antibacterial activity. Specifically, the compound (2E,3E)-N1,N2-bis(2,3,4-trimethoxy-6-methylbenzylidene)-ethane-1,2-diamine demonstrated this biological activity, indicating the potential of such derivatives for further exploration in antimicrobial applications. The structural arrangement of the molecules suggests that the antibacterial properties may be influenced by specific molecular interactions, such as C–H…O hydrogen bonding (Liang et al., 2009).
Chemical Actinometry and Photochemistry
2-Nitrobenzaldehyde, closely related to 2,3,4-trimethoxy-6-nitrobenzaldehyde, has been utilized as a chemical actinometer for solution and ice photochemistry studies. This application highlights the compound's sensitivity and robustness to light-induced chemical changes, offering a valuable tool for understanding photochemical processes. The findings from such studies provide insights into the photochemistry of nitrobenzaldehydes, including their absorption and quantum yield characteristics, which could be relevant for applications involving light-induced reactions (Galbavy et al., 2010).
Kinetic Modeling and Nitration Studies
Research into the nitration of benzaldehyde, including derivatives like 2,3,4-trimethoxy-6-nitrobenzaldehyde, has led to kinetic modeling that helps understand and predict the yields of nitrobenzaldehyde isomers. Such studies are crucial for optimizing industrial synthesis processes of fine chemicals, providing insights into the effects of mixed acid composition on the reactivity and selectivity of nitration reactions. This knowledge aids in enhancing the efficiency and safety of producing nitrobenzaldehyde compounds (Russo et al., 2017).
Mécanisme D'action
Target of Action
It is known that the compound is a methoxylated heterocycle that is expressed as an acyl group in the reaction .
Mode of Action
2,3,4-Trimethoxy-6-nitrobenzaldehyde is more electrophilic and reactive than its demethylated form, 2,3,4-trimethoxybenzaldehyde . This increased reactivity is due to the methoxy groups on the aromatic rings and the presence of aromatic amino groups . The systematic reaction rate of this molecule is faster than that of 2,3,4-trimethoxybenzaldehyde .
Propriétés
IUPAC Name |
2,3,4-trimethoxy-6-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6/c1-15-8-4-7(11(13)14)6(5-12)9(16-2)10(8)17-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARDBXITMSPPQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)[N+](=O)[O-])C=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40488308 | |
| Record name | 2,3,4-Trimethoxy-6-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40488308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52978-83-3 | |
| Record name | 2,3,4-Trimethoxy-6-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40488308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione](/img/structure/B1337524.png)










![Imidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B1337553.png)

